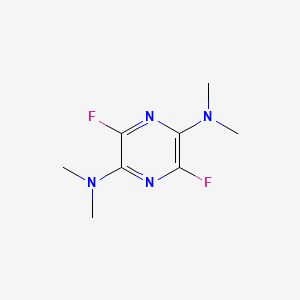
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine is a heterocyclic compound with the molecular formula C8H12F2N4 and a molecular weight of 202.20 g/mol . This compound is characterized by the presence of two fluorine atoms and four methyl groups attached to a pyrazine ring, making it a fluorinated pyrazine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine typically involves the fluorination of a pyrazine precursor followed by methylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures . The methylation step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of difluoropyrazine derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated nature.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with chlorine atoms instead of fluorine.
3,6-Dibromo-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with bromine atoms instead of fluorine.
3,6-Diiodo-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties enhance its stability and reactivity compared to its chloro, bromo, and iodo counterparts.
Properties
Molecular Formula |
C8H12F2N4 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
3,6-difluoro-2-N,2-N,5-N,5-N-tetramethylpyrazine-2,5-diamine |
InChI |
InChI=1S/C8H12F2N4/c1-13(2)7-5(9)12-8(14(3)4)6(10)11-7/h1-4H3 |
InChI Key |
QMSVVNAXZGUYLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(C(=N1)F)N(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


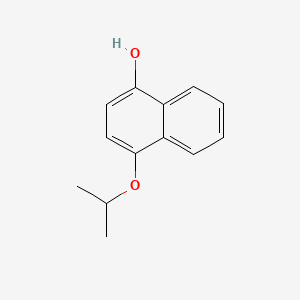
![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
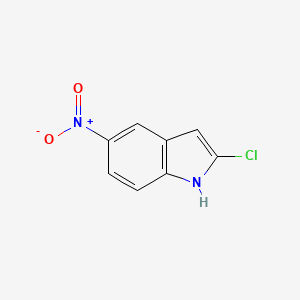

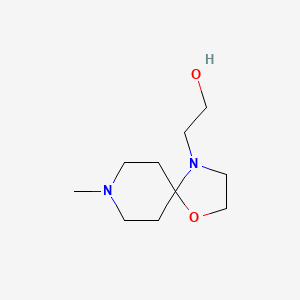
![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)
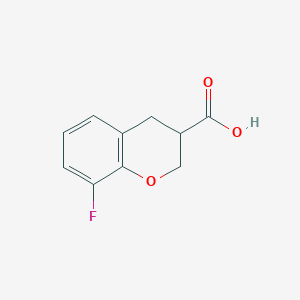
![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)






